molecular formula C17H14FNO2 B1582055 4-Cyano-3-fluorophenyl 4-propylbenzoate CAS No. 86776-51-4

4-Cyano-3-fluorophenyl 4-propylbenzoate

Cat. No.: B1582055
CAS No.: 86776-51-4
M. Wt: 283.3 g/mol
InChI Key: RDPCRVRASQOZBX-UHFFFAOYSA-N
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Description

4-Cyano-3-fluorophenyl 4-propylbenzoate is an organic compound with the molecular formula C17H14FNO2 It is known for its unique chemical structure, which includes a cyano group, a fluorine atom, and a propylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-fluorophenyl 4-propylbenzoate typically involves the esterification of 4-cyano-3-fluorophenol with 4-propylbenzoic acid. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions usually include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-fluorophenyl 4-propylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The cyano and fluorine groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 4-amino-3-fluorophenyl 4-propylbenzoate.

    Oxidation: Formation of 4-cyano-3-fluorophenyl 4-propylbenzoic acid.

Scientific Research Applications

4-Cyano-3-fluorophenyl 4-propylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.

    Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-Cyano-3-fluorophenyl 4-propylbenzoate involves its interaction with specific molecular targets. The cyano and fluorine groups can influence the compound’s electronic properties, affecting its binding affinity to enzymes or receptors. The propylbenzoate moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-3-fluorophenyl 4-pentylbenzoate: Similar structure with a pentyl group instead of a propyl group.

    4-Cyano-3-fluorophenyl 4-methylbenzoate: Similar structure with a methyl group instead of a propyl group.

    4-Cyano-3-fluorophenyl 4-ethylbenzoate: Similar structure with an ethyl group instead of a propyl group.

Uniqueness

4-Cyano-3-fluorophenyl 4-propylbenzoate is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific interactions and properties are required.

Properties

IUPAC Name

(4-cyano-3-fluorophenyl) 4-propylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c1-2-3-12-4-6-13(7-5-12)17(20)21-15-9-8-14(11-19)16(18)10-15/h4-10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPCRVRASQOZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343496
Record name 4-Cyano-3-fluorophenyl 4-propylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86776-51-4
Record name Benzoic acid, 4-propyl-, 4-cyano-3-fluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86776-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-3-fluorophenyl 4-propylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-propyl-, 4-cyano-3-fluorophenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.548
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions "dipole association" of 4-cyano-3-fluorophenyl 4-propylbenzoate. What does this mean and why is it significant?

A1: Dipole association refers to the attractive forces between molecules possessing a dipole moment—a separation of positive and negative charges. this compound has a dipole moment due to the presence of polar groups like the cyano (-CN) and fluoro (-F) substituents. The research paper investigates how these dipole-dipole interactions influence the alignment and self-assembly of the compound in a liquid crystal solvent []. This is significant because understanding dipole association can provide insights into the compound's behavior in anisotropic environments, potentially relevant to liquid crystal applications.

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